5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-(6-methylpyridin-3-yl)ethoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-12-7-8-13(11-15-12)9-10-16-17(5,6)14(2,3)4/h7-8,11H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUABZIKNJMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base Selection : Imidazole is preferred due to its efficacy in scavenging HCl generated during silylation. For instance, in the synthesis of analogous TBS-protected alcohols, imidazole (1.1 equiv) in dichloromethane (DCM) at 0–25°C achieved >90% conversion.
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Solvent Systems : Non-polar solvents like DCM or tetrahydrofuran (THF) are ideal for minimizing side reactions. The Kyushu University protocol reported a 90% yield for a similar silylation using DCM.
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Temperature Control : Reactions conducted at −40°C to −30°C enhance selectivity, though room-temperature silylation is feasible for less sterically hindered substrates.
Example Protocol
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Dissolve 5-(2-hydroxyethyl)-2-methyl-pyridine (5.0 mmol) and imidazole (5.5 mmol) in dry DCM.
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Add TBSCl (5.5 mmol) portionwise under nitrogen.
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Stir for 2–4 hours at 25°C.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Pyridine Ring Construction via Cyclization Strategies
Pyridine ring formation with pre-installed ethyl-TBS groups offers an alternative pathway. The Hantzsch dihydropyridine synthesis has been adapted for this purpose, though with modifications to accommodate steric bulk from the TBS moiety.
Key Steps
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Dihydropyridine Intermediate : Condensation of an aldehyde, β-keto ester, and ammonia yields a dihydropyridine, which is oxidized to the pyridine. Introducing a TBS-protected ethyl group requires functionalized aldehydes.
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Oxidation Methods : Aerobic oxidation with MnO₂ or dehydrogenation using DDQ ensures efficient aromatization without cleaving the TBS group.
Limitations
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Low regioselectivity if asymmetrical aldehydes are used.
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TBS ether stability under acidic conditions (e.g., during cyclization) necessitates pH control.
Direct introduction of a TBS-protected ethyl chain via alkylation is challenging due to the pyridine ring’s electron-deficient nature. However, quaternization of pyridine nitrogen enhances nucleophilic reactivity at the 5-position.
Methodology
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N-Methylation : Treat 2-methylpyridine with methyl iodide to form 1-methyl-2-methylpyridinium iodide.
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Alkylation : React with 2-(tert-butyldimethylsilyloxy)ethyl iodide in the presence of NaH.
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Rearomatization : Eliminate the methyl group via heating or base treatment.
Yield Considerations
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Quaternization steps typically achieve 60–70% yields, while alkylation efficiency depends on the electrophile’s reactivity.
Coupling Reactions for Late-Stage Functionalization
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables modular synthesis. A boronic ester-bearing TBS-ethyl group can be coupled to halogenated pyridine precursors.
Case Study: Suzuki Coupling
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Substrate : 5-Bromo-2-methyl-pyridine.
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Boron Reagent : 2-(tert-Butyldimethylsilyloxy)ethylboronic acid pinacol ester.
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.
Outcome
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Silylation | 85–90 | High efficiency, mild conditions | Requires pre-synthesized hydroxyethyl intermediate |
| Cyclization | 40–60 | Builds pyridine ring de novo | Low regioselectivity, multi-step |
| Alkylation | 60–70 | Direct functionalization | Harsh conditions, low scalability |
| Cross-Coupling | 50–65 | Modularity, late-stage diversification | Costly catalysts, boronic ester synthesis |
Chemical Reactions Analysis
Types of Reactions
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate or potassium permanganate to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Organic Synthesis
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine serves as an essential building block in organic synthesis. It is particularly useful for:
- Formation of Complex Molecules: The compound aids in constructing complex organic structures by providing reactive sites for further functionalization.
- Protective Group Chemistry: The tert-butyldimethylsilyl group acts as a protective group for hydroxyl functionalities, allowing selective reactions at other molecular positions .
Biological Applications
The compound is utilized in the synthesis of various biologically active molecules:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs, contributing to the design of new therapeutic agents .
- Agrochemicals: Its derivatives are explored for potential applications in developing agrochemicals, enhancing crop protection strategies .
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role:
- Drug Intermediates: It is involved in synthesizing intermediates for pharmaceutical compounds, facilitating the development of novel drugs with improved efficacy and safety profiles .
- Cytotoxicity Studies: Research has indicated its potential applications in evaluating cytotoxicity against human cancer cells, contributing to cancer drug discovery efforts .
Case Study 1: Synthesis of Anticancer Agents
A focused library of analogues derived from this compound was synthesized and evaluated for cytotoxicity against human cancer cell lines. Results demonstrated promising anticancer activity, highlighting the compound's potential in therapeutic applications .
Case Study 2: Development of Agrochemicals
Research involving the modification of this compound led to the development of new agrochemical formulations that showed enhanced effectiveness against pests while minimizing environmental impact. These studies underline its significance in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can also participate in various chemical transformations, contributing to the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine with structurally related pyridine derivatives:
* Estimated based on analogous structures (e.g., ).
Key Comparative Insights:
Structural and Functional Differences :
- The target compound ’s TBDMS-O-ethyl group offers greater steric bulk and lipophilicity compared to the TBDMS-O-methyl analog (283.44 g/mol vs. 283.44 g/mol), though the latter’s methoxy groups increase polarity .
- 5-Ethyl-2-Methylpyridine lacks the TBDMS group, making it more volatile and less suited for multi-step syntheses requiring hydroxyl protection .
- The TBDMS-ethynyl derivative (CAS 866929-82-0) enables cross-coupling reactions, whereas the ethyl linker in the target compound favors nucleophilic substitutions .
Synthetic Utility :
- The TBDMS group in the target compound is introduced via TBDMS-Cl in pyridine with DMAP catalysis, a method shared with analogs (e.g., ). Deprotection occurs under mild acidic conditions (e.g., HCl/MeOH), similar to other silyl ethers .
- In contrast, 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine requires additional steps to install methoxy groups, limiting its utility in rapid deprotection workflows .
Stability and Reactivity :
- The TBDMS-O-ethyl group in the target compound provides superior hydrolytic stability compared to smaller silyl ethers (e.g., TMS) but remains acid-labile, unlike the robust TBDMS-ethynyl group in brominated analogs .
- 5-Ethyl-2-Methylpyridine ’s lack of protecting groups makes it prone to oxidation, restricting its use in prolonged reactions .
Applications :
- The target compound is ideal for synthesizing alcohol-protected intermediates in drug discovery. In contrast, 5-Bromo-2-[(TBDMS)ethynyl]pyridine is tailored for click chemistry or palladium-catalyzed couplings .
Biological Activity
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is a synthetic organic compound featuring a pyridine ring substituted with a tert-butyldimethylsilyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of bioactive molecules and its applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H25NOSi
- Molecular Weight : 251.44 g/mol
- CAS Number : 1797134-64-5
The biological activity of this compound is primarily attributed to its role as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance that prevents unwanted reactions at the protected site, allowing for selective chemical transformations at other positions within the molecule. This property is particularly useful in the synthesis of complex molecules that exhibit biological activity.
Biological Activity
Research indicates that compounds with similar structural features to this compound have demonstrated various biological activities, including:
- Anticancer Activity : Compounds containing pyridine rings are often investigated for their anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
- Antiviral Properties : Certain derivatives of pyridine compounds have been reported to inhibit viral replication, particularly in the context of HIV and other viruses. The structural similarity may indicate potential antiviral applications for this compound.
- Neuroprotective Effects : Some studies suggest that pyridine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigating pyridine-based compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and DU145 (prostate cancer). The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity against these cell lines .
- Antiviral Activity :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(tert-Butyldimethylsilyloxy)ethylamine | Structure | Anticancer |
| tert-Butyldimethyl(2-propynyloxy)silane | Structure | Antiviral |
| 2-(tert-Butyldimethylsilyloxy)acetic acid | Structure | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
